molecular formula C14H10F2O3S B1346331 2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-84-2

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1346331
CAS RN: 898778-84-2
M. Wt: 296.29 g/mol
InChI Key: KGMZFPLDFYSLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a chemical compound with potential applications in scientific research. This compound is a thiophene derivative that has been synthesized using various methods. The compound has shown promising results in scientific studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Ketocarbene versus Hetaryne Intermediates in Thiophene Derivatives

A study conducted by Pozo et al. (2021) investigated the reaction mechanisms involving thiophene derivatives, specifically focusing on the generation of ketocarbene and hetaryne intermediates. This research provides insights into the complex mechanisms behind the reactivity of thiophene compounds, suggesting potential applications in synthetic organic chemistry, especially in the creation of complex heterocyclic structures (Pozo et al., 2021).

Electrochromic and Fluorescent Properties of Polythiophenes

Electrochromic and fluorescent properties of thiophene derivatives have been studied by Coelho et al. (2015), indicating their potential application in electronic displays and sensing devices. The research demonstrates how the electrochemical polymerization of thiophene derivatives can lead to materials with reversible redox systems and distinct fluorescence characteristics, useful in developing advanced materials for optoelectronic applications (Coelho et al., 2015).

Applications in Cationic Polymerization and Polymer Formation

Aydoğan et al. (2012) explored the photoinduced electron transfer reactions of thiophene derivatives for initiating cationic polymerization. This study underscores the potential of thiophene compounds in creating conjugated polymers, which are crucial for electronic and photovoltaic devices (Aydoğan et al., 2012).

Supramolecular Assemblies and Luminescence

Research by Osterod et al. (2001) on supramolecular assemblies involving thiophene derivatives showcases their ability to form hydrogen-bonded complexes that exhibit strong photoluminescence. Such properties are vital for the development of luminescent materials and sensors (Osterod et al., 2001).

Polymerization Mechanism and Properties Influenced by Fluorine Substituents

The study by Okamoto et al. (2007) on the polymerization mechanism of 2-methylene-1,3-dioxolane derivatives highlighted the impact of fluorine substituents on the properties of polymer products. This research could guide the design of novel polymers with tailored properties for specific industrial applications (Okamoto et al., 2007).

properties

IUPAC Name

(3,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMZFPLDFYSLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641966
Record name (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898778-84-2
Record name (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.